6-fluoro-2-methyl-1H-quinazolin-4-one
Description
Significance of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds are a cornerstone of modern drug discovery, forming the structural basis of a vast number of pharmaceutical agents. mdpi.comreachemchemicals.com These organic molecules are characterized by a cyclic structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within the ring. mdpi.com This incorporation of heteroatoms imparts unique physicochemical properties that are crucial for biological activity. rroij.com More than 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their central role in medicinal chemistry. nih.gov
The significance of heterocyclic compounds lies in their structural diversity and functional versatility. mdpi.com They serve as valuable scaffolds that medicinal chemists can modify to fine-tune a molecule's properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are essential for optimizing how a drug is absorbed, distributed, metabolized, and excreted (ADME properties) and for enhancing its interaction with biological targets like enzymes and receptors. rroij.comnih.gov Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in other critical interactions with proteins and nucleic acids. rroij.com The versatility of these scaffolds allows for the development of drugs with improved efficacy, better safety profiles, and the ability to overcome challenges like drug resistance. rroij.com
Overview of Quinazolinone as a Privileged Structure and Pharmacophore in Pharmaceutical Research
Within the vast family of heterocyclic compounds, the quinazolinone skeleton is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govomicsonline.org This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for the discovery of new drugs. nih.gov The quinazolinone structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, which contains a carbonyl group. ijpsjournal.com This fused heterocyclic system is found in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with a wide array of pharmacological activities. nih.gov
The quinazolinone nucleus is considered an important pharmacophore, which is the essential part of a molecule's structure responsible for its biological activity. nih.goveipublication.com Its versatility has led to the development of compounds with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties, among others. eipublication.comnih.govnih.gov The stability of the quinazolinone ring system towards metabolic degradation and the relative ease of its synthesis contribute to the continued scientific interest in this scaffold. nih.govresearchgate.net Furthermore, its lipophilic nature can aid in crossing biological barriers like the blood-brain barrier, making it suitable for developing drugs targeting the central nervous system. nih.gov Several approved drugs, such as Gefitinib (B1684475) (an anticancer agent) and Alfuzosin (used for benign prostatic hyperplasia), are based on the quinazolinone structure, validating its therapeutic importance. nih.govnih.gov
| Drug Name | Therapeutic Class |
| Gefitinib | Anticancer (EGFR Inhibitor) |
| Erlotinib (B232) | Anticancer (EGFR Inhibitor) |
| Afatinib | Anticancer (EGFR Inhibitor) |
| Prazosin (B1663645) | Antihypertensive |
| Doxazosin | Antihypertensive |
| Alfuzosin | Benign Prostatic Hyperplasia |
Historical Context and Evolution of Quinazolinone Derivatives in Therapeutics
The history of quinazolinone chemistry began in 1869 when the first derivative was synthesized by Griess from the reaction of anthranilic acid and cyanogen. taylorandfrancis.comresearchgate.netnih.gov However, it was the work of Gabriel in 1903 that led to a more extensive understanding of the synthesis of the parent quinazoline (B50416) structure. taylorandfrancis.comnih.gov For much of the early 20th century, research was largely academic.
A significant turning point occurred in the mid-20th century with the discovery and marketing of methaqualone, a quinazolinone derivative with potent sedative-hypnotic properties. This discovery catalyzed a surge of interest in the pharmacological potential of the quinazolinone scaffold and spurred extensive research into structure-activity relationships (SAR). Scientists began to systematically modify the quinazolinone core to explore a wider range of therapeutic applications. This led to the development of a diverse family of derivatives with activities far beyond sedation. researchgate.netwisdomlib.org In recent decades, research has focused on creating highly specific agents, leading to the approval of several quinazolinone-based drugs for various conditions, including hypertension (e.g., prazosin, doxazosin) and cancer (e.g., gefitinib, erlotinib). nih.govnih.govwisdomlib.org This evolution from a simple heterocyclic structure to a key component of modern therapeutics highlights the enduring value of the quinazolinone scaffold in drug development. uky.edu
Rationale for Academic Research on Fluorinated Quinazolinones
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic properties. mdpi.com When applied to the quinazolinone scaffold, fluorination can lead to significant improvements in biological activity and pharmacokinetic profiles. mdpi.com The rationale for the academic focus on fluorinated quinazolinones is based on the unique effects of the fluorine atom.
Fluorine is highly electronegative and has a van der Waals radius similar to that of a hydrogen atom. Its introduction can alter the electronic properties of the quinazolinone ring system, influencing how the molecule binds to its biological target. nih.gov This can lead to increased binding affinity and potency. nih.gov Furthermore, the carbon-fluorine bond is very strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. nih.gov This increased stability can lead to a longer duration of action in the body. Fluorine substitution can also improve a molecule's lipophilicity, which may enhance its ability to permeate cell membranes and cross biological barriers. nih.gov Research has shown that fluorinated quinazolinones can exhibit potent anticancer and antimicrobial activities. researchgate.netnih.gov For example, the presence of a fluorine atom on the phenyl ring of certain quinazoline derivatives was found to strengthen their anti-inflammatory activity. mdpi.com The strategic placement of fluorine atoms continues to be a key area of research for developing new and more effective quinazolinone-based therapeutic agents. researchgate.net
Specific Academic Research Focus on 6-Fluoro-2-methyl-1H-quinazolin-4-one
The synthesis of 2-methyl-quinazolin-4(3H)-ones is well-established, often involving the condensation of an appropriately substituted anthranilic acid with a source of the 2-methyl group, such as acetic anhydride (B1165640) or N-acetylanthranilic acid. omicsonline.orgresearchgate.net The introduction of the fluorine atom at the 6-position requires starting with a fluorinated precursor, such as 5-fluoroanthranilic acid.
Research on such compounds typically involves a multi-step process:
Synthesis: Developing efficient and scalable synthetic routes. rsc.orgthieme-connect.com
Characterization: Confirming the structure and purity of the synthesized compound using analytical techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry. researchgate.net
Biological Evaluation: Screening the compound for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. researchgate.netnih.gov For instance, studies on related fluorinated quinazolinones have identified them as promising hits for oral cancer, acting by arresting the cell cycle and inducing apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with that of non-fluorinated or otherwise substituted analogues to determine the specific role of the fluorine and methyl groups. nih.gov For example, SAR studies have revealed that the presence of a halogen atom at the 6-position can be crucial for improving antimicrobial activities. nih.gov
While extensive public data specifically detailing the biological activities of this compound is limited, research on closely related analogues provides insight into its potential. For example, derivatives with substitutions at the 2 and 6 positions are frequently investigated for their therapeutic potential.
Table 1: Physicochemical Properties of Related Quinazolinones
| Compound | Molecular Formula | Key Substituents | Focus of Research |
|---|---|---|---|
| 7-Fluoro-6-nitroquinazolin-4(3H)-one | C₈H₄FN₃O₃ | 7-Fluoro, 6-Nitro | EGFR Inhibition, Anticancer |
| 6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one | C₁₉H₁₈BrN₃O₂ | 6-Bromo, 2-Methyl | Antimicrobial, Analgesic researchgate.net |
| Fluorinated 2-Styryl 4(3H)-quinazolinone | Varies | 2-Styryl, Fluorine | Anticancer (Oral Cancer) nih.gov |
The academic focus on compounds like this compound is part of a broader effort to systematically explore the chemical space around the quinazolinone scaffold to discover novel and more effective therapeutic agents. uky.edu
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUNYJURDZUDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 2 Methyl 1h Quinazolin 4 One and Analogues
Classical and Conventional Synthetic Approaches to Quinazolinones
Traditional methods for quinazolinone synthesis have been the bedrock for chemists for decades. These approaches, while sometimes requiring harsh conditions, are robust and well-documented, often serving as the foundation for more modern adaptations.
A primary and direct route to quinazolinone synthesis begins with appropriately substituted anthranilic acids. researchgate.net For the target molecule, 2-amino-5-fluorobenzoic acid serves as the key starting material. google.com A common strategy involves the acylation of the amino group, typically with acetic anhydride (B1165640) or acetyl chloride, to form an N-acetylated intermediate. This intermediate is then cyclized to build the quinazolinone ring system. researchgate.net
This initial acylation step is crucial as it sets the stage for the subsequent ring closure. The reaction of 2-amino-5-fluorobenzoic acid with an acylating agent like acetyl chloride can lead to the formation of a benzoxazinone (B8607429) intermediate, which is a cornerstone of another major synthetic pathway. researchgate.netsemanticscholar.org Alternatively, multi-component reactions involving 2-aminobenzoic acid, acyl chlorides, and various amines can be facilitated by catalysts like Brønsted acid ionic liquids, often under microwave irradiation, to produce 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net
The use of benzoxazinone intermediates represents one of the most prevalent and versatile methods for synthesizing 4(3H)-quinazolinones. ijprajournal.comnih.gov The process is typically a two-step sequence starting from an anthranilic acid.
Step 1: Formation of the Benzoxazinone First, 2-amino-5-fluorobenzoic acid is treated with an acylating agent. For the synthesis of 6-fluoro-2-methyl-1H-quinazolin-4-one, acetic anhydride is commonly used. The reaction involves heating the anthranilic acid with acetic anhydride, which leads to both N-acetylation and subsequent cyclization via dehydration to form 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. bu.edu.egsciforum.net A similar reaction using 5-bromoanthranilic acid and acetyl chloride also yields the corresponding 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, demonstrating the generality of this approach. researchgate.netsemanticscholar.org
Step 2: Conversion to Quinazolinone The formed 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a reactive intermediate. nih.govbu.edu.eg Its core structure contains reactive sites that are susceptible to nucleophilic attack. nih.gov The benzoxazinone ring can be opened and re-closed by reacting it with a suitable nitrogen nucleophile. When reacted with ammonia (B1221849) or a source like formamide, it yields this compound. researchgate.net If hydrazine (B178648) hydrate (B1144303) is used as the nucleophile, the reaction produces 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one. bu.edu.egsciforum.netnih.gov This method's popularity stems from the accessibility of the starting materials and the generally high yields of the resulting quinazolinones.
| Benzoxazinone Precursor | Nitrogen Nucleophile | Product | Reference |
|---|---|---|---|
| 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | bu.edu.egresearchgate.net |
| 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |
| 2-Methyl-4H-benzo[d] wikipedia.orgacs.orgoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | sciforum.net |
| 6-Fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one | nih.gov |
The Niementowski reaction is a classical name reaction in organic chemistry for the synthesis of 4-oxo-3,4-dihydroquinazolines (4(3H)-quinazolinones). wikipedia.org It involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov To synthesize this compound via this route, 2-amino-5-fluorobenzoic acid would be reacted with acetamide.
Traditionally, this reaction requires high temperatures (around 130–150 °C) and can be time-consuming. ijprajournal.com However, modern adaptations have significantly improved its efficiency. The use of microwave irradiation, for instance, can dramatically reduce reaction times and improve yields, making the Niementowski synthesis more practical and aligned with greener chemistry principles. ijprajournal.comnih.govijarsct.co.in Researchers have extended the reaction by replacing the typically used amides with a combination of a carboxylic acid and a primary amine, allowing for the synthesis of 2,3-disubstituted-4(3H) quinazolinones in a solvent-free microwave-assisted process. researchgate.netsemanticscholar.org
Modern and Green Chemistry Approaches in Quinazolinone Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and environmentally benign methods. These modern approaches often feature milder reaction conditions, avoidance of toxic reagents, and improved atom economy.
A significant trend in modern organic synthesis is the avoidance of transition-metal catalysts, which can be costly, toxic, and difficult to remove from the final product. mdpi.com Several metal-free strategies for quinazolinone synthesis have emerged.
One innovative approach utilizes dimethyl sulfoxide (B87167) (DMSO) not just as a solvent but as a C1 synthon. rsc.orgresearchgate.net In a reaction catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) and using an oxidant such as potassium persulfate (K₂S₂O₈), 2-aminobenzamides can undergo an oxidative cyclization with DMSO to form the quinazolinone ring. researchgate.net This method is notable for its wide substrate scope and the absence of any metal catalyst. researchgate.net
Other notable metal-free methods include:
Iodine-Catalyzed Reactions : Molecular iodine can catalyze the synthesis of quinazolines under metal-free conditions. mdpi.com
Base-Promoted Cyclocondensation : The reaction of 2-aminobenzamides with benzoyl chlorides can be promoted by a simple base like potassium carbonate (K₂CO₃) in a green solvent like polyethylene (B3416737) glycol (PEG-200), providing excellent yields under mild conditions. rsc.org
Oxidative Olefin Bond Cleavage : A metal- and catalyst-free protocol has been developed where o-aminobenzamide reacts with styrenes in the presence of an oxidant (DTBP) and an additive (p-TsOH) to yield quinazolin-4(3H)-ones. mdpi.com
These strategies represent a move towards more sustainable pharmaceutical manufacturing by reducing reliance on heavy metals. mdpi.comrsc.org
| Reactants | Key Reagents/Conditions | Approach | Reference |
|---|---|---|---|
| 2-Aminobenzamides, DMSO | DABCO (catalyst), K₂S₂O₈ (oxidant), Microwave | DMSO as methine source | rsc.orgresearchgate.net |
| 2-Aminobenzamides, Benzoyl Chlorides | K₂CO₃ (base), PEG-200 (solvent) | Base-promoted cyclocondensation | rsc.org |
| o-Aminobenzamide, Styrenes | DTBP (oxidant), p-TsOH (additive), DMSO (solvent) | Oxidative olefin bond cleavage | mdpi.com |
| N-Pyridylindoles | (Diacetoxyiodo)benzene, K₂S₂O₈ | Oxidative C-C bond cleavage and C-N coupling | acs.org |
Several one-pot methods for quinazolin-4(3H)-ones have been reported:
Three-Component Reaction with Isatoic Anhydride : A facile method involves the one-pot reaction of isatoic anhydride (a stable derivative of anthranilic acid), an amine, and a 1,3-diketone. This reaction can be catalyzed by a combination of molecular iodine and triethylamine (B128534) (Et₃N) under mild heating to produce a variety of quinazolin-4(3H)-one derivatives in good yields. tandfonline.com
Three-Component Assembly with Diazonium Salts : A highly efficient domino reaction combines arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives (like anthranilates) to form quinazolin-4(3H)-ones in a single pot. acs.org
Nickel-Catalyzed Dehydrogenative Coupling : While not metal-free, some modern one-pot methods use earth-abundant metals. An efficient nickel-catalyzed one-pot cascade reaction couples o-aminobenzamides with alcohols. nih.gov This acceptorless dehydrogenative coupling is environmentally benign as it generates the product with high atom economy. nih.gov
Iodine-Promoted Cyclocondensation : Anthranilamides can undergo cyclocondensation with aldehydes in the presence of iodine in a one-pot reaction to afford 2-substituted 4(3H)‐quinazolinones in moderate to excellent yields. tandfonline.com
These methods highlight a strategic shift towards processes that maximize efficiency and minimize environmental impact in the synthesis of complex heterocyclic molecules.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become an important technique in the synthesis of quinazolinone derivatives, offering advantages such as significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.govindexcopernicus.com This method aligns with the principles of green chemistry by often allowing for solvent-free conditions or the use of environmentally benign solvents like water. rsc.org
The application of microwave irradiation has been shown to be effective for various steps in quinazolinone synthesis. For instance, the cyclocondensation of anthranilic acids with other reactants is a key process that benefits from microwave heating. nih.gov A green and efficient protocol involves the microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids (which would include 5-fluoro-2-aminobenzoic acid as a precursor for the title compound) and amidines in water. rsc.org This approach is notable for its use of an inexpensive and non-toxic catalyst in an aqueous medium. rsc.org
Another relevant microwave-assisted method is the synthesis of 2-methyl-3(H)-quinazolinone from methyl 2-acetoamidobenzoate and a base like ammonia or hydrazine hydrate. indexcopernicus.com The use of microwave irradiation in this process leads to high product yields in a fraction of the time required for conventional heating. indexcopernicus.com Furthermore, the reaction of 2-aminobenzamide (B116534) with chloroacetylchloride under microwave activation can produce key intermediates like 2-chloromethylquinazoline-4(3H)-one, which can be further modified. nih.gov These examples underscore the versatility and efficiency of microwave technology in constructing the fundamental quinazolinone scaffold. nih.govindexcopernicus.comnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | nih.govindexcopernicus.commdpi.com |
| Energy Efficiency | Lower | Higher | nih.gov |
| Yields | Moderate to Good | Good to Excellent | nih.govrsc.org |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free or in green solvents (e.g., water) | nih.govrsc.org |
| Reaction Profile | May generate more by-products | Cleaner reactions with simpler work-up | nih.gov |
Multicomponent Reactions (MCRs) for Derivative Synthesis
Multicomponent reactions (MCRs), where three or more starting materials react in a single step to form a product containing the majority of the atoms from the reactants, are a highly efficient tool for generating molecular diversity. nih.gov These reactions are prized for their high efficiency, mild reaction conditions, and their ability to rapidly construct complex molecular scaffolds, making them ideal for creating libraries of quinazolinone derivatives for biological screening. mdpi.comnih.gov
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been successfully employed in the synthesis of polycyclic quinazolinone derivatives. nih.govacs.org In one approach, an Ugi-4CR involving o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia generates an intermediate that can undergo a subsequent metal-catalyzed intramolecular N-arylation to yield the final isoindolo[1,2-b]quinazolinone structure. acs.org This strategy demonstrates the power of combining MCRs with subsequent cyclization steps to build intricate heterocyclic systems. nih.gov
Another innovative MCR strategy involves using cyanamide (B42294) as the amine component in an Ugi-4CR, which, after a radical-induced cyclization, leads to the formation of polycyclic quinazolinones. nih.gov MCRs have also been used in domino reactions, such as the three-component reaction between anilines, aldehydes, and terminal alkynes, catalyzed by solid acids under microwave irradiation, to produce quinoline (B57606) derivatives, a related heterocyclic system. mdpi.com These methodologies highlight the capacity of MCRs to efficiently generate a wide array of structurally diverse quinazolinone analogues from simple starting materials in a limited number of synthetic steps. nih.govacs.org
Advanced Derivatization Strategies for the this compound Scaffold
Modifications at the N-1 Position of the Quinazolinone Core
The nitrogen atom at the N-1 position of the quinazolinone ring is a critical site for structural modification, although it is less commonly derivatized than the N-3 position. Introducing substituents at N-1 can significantly influence the molecule's physicochemical properties and biological activity.
Synthetic strategies to modify the N-1 position often involve the alkylation or arylation of an appropriate quinazolinone precursor. For example, in the synthesis of 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives, the N-1 position was substituted with various alkyl and benzyl (B1604629) groups. mdpi.com This was typically achieved by reacting the N-H group of the quinazolinone core with an alkyl halide (R¹X) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com While this example pertains to a quinazolinedione, the fundamental reaction principle is applicable to the this compound scaffold, provided the N-3 position is appropriately protected or unreactive. The presence of a nitrogen atom at the 1-position is considered a key feature, and its modification can be a strategy to avoid potential toxicity associated with certain pharmacophores.
Substitutions and Elaborations at the 3-Position
The N-3 position of the quinazolinone scaffold is the most frequently modified site for creating diverse analogues with a broad spectrum of biological activities. The introduction of various substituents at this position is a cornerstone of structure-activity relationship (SAR) studies for this class of compounds.
A common synthetic route involves the condensation of a 2-acylaminobenzoic acid (like 2-acetamido-5-fluorobenzoic acid) with a primary amine (R-NH₂). This reaction directly incorporates the desired substituent at the N-3 position. For instance, reacting 5-fluoro-2-aminobenzamide with acetic anhydride yields 6-fluoro-2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one, which upon reaction with a substituted aniline, generates the corresponding 3-substituted-6-fluoro-2-methylquinazolin-4(3H)-one. nih.gov
Research has shown that a wide variety of groups can be installed at this position. Examples include:
Aryl and Heteroaryl Groups: 3-Aryl derivatives are common, such as the 3-(2-chlorophenyl) group found in analogues of CP-465,022. nih.govnih.gov The synthesis of 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one highlights the introduction of a substituted phenyl ring. researchgate.net
Alkyl and Functionalized Alkyl Groups: Simple alkyl groups or more complex functionalized chains can be added. The antiproliferative activity of certain quinazolinone hybrids was found to be highly dependent on the N-3 substituent, with an allyl group showing more pronounced effects than ethyl or phenyl groups. nih.gov
Amine-Containing Groups: Derivatives such as 6-bromo-2-methyl-3-(4'-morpholino-phenyl)-quinazolin-4-(3H)-one have been synthesized and shown to possess significant biological activity. researchgate.net
The choice of substituent at N-3 is crucial for modulating the pharmacological profile of the resulting molecule. nih.gov
Table 2: Examples of N-3 Substituted Quinazolinone Derivatives and Their Synthesis
| N-3 Substituent | Synthetic Precursor | Resulting Compound Class | Biological Relevance (Example) | Reference |
|---|---|---|---|---|
| Substituted Phenyl | Substituted Aniline | 3-Aryl-quinazolin-4-ones | NMDA Receptor Antagonists | nih.gov |
| Allyl | Allylamine | 3-Allyl-quinazolin-4-ones | Anticancer Agents | nih.gov |
| 4'-Morpholino-phenyl | 4-Morpholinoaniline | 3-(Morpholinophenyl)-quinazolin-4-ones | Analgesic, Anti-inflammatory | researchgate.net |
Strategic Functionalization at Other Positions for Enhanced Biological Relevance
Beyond the nitrogen positions, strategic functionalization of the carbocyclic ring and the C-2 position of the this compound scaffold is a key strategy for optimizing biological activity. The fluorine atom at the C-6 position already represents a critical functionalization, known to enhance metabolic stability and binding affinity in many drug candidates.
Further modifications are explored to fine-tune activity:
C-7 and C-8 Positions: Substitutions at these positions can significantly impact potency. In a study on tankyrase inhibitors, the introduction of nitro and diol groups at the C-8 position of a quinazolin-4-one scaffold led to new interactions with the target enzyme, improving both affinity and selectivity. nih.govresearchgate.net Similarly, studies on antifungal derivatives revealed that substitution at the C-6 and C-7 positions, for example with additional fluorine or chlorine atoms, directly affects biological activity. nih.gov
C-2 Position: While the title compound has a methyl group at C-2, this position is a common site for elaboration. For instance, attaching styryl groups at C-2 has been explored for creating NMDA receptor antagonists. nih.gov The synthesis of these analogues involves generating the quinazolin-4-one core first, followed by condensation with an appropriate aldehyde to build the C-2 substituent. nih.gov
C-4 Position: The carbonyl oxygen at C-4 can be replaced to modulate the mechanism of action. In one study, the oxygen was replaced with hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores to create potent antitrypanosomal agents. rsc.org This type of modification can introduce an entirely new mechanism of action, such as the production of nitric oxide or reactive oxygen species, in addition to any inherent activity of the parent scaffold. rsc.org
These derivatization strategies demonstrate that a systematic exploration of substitutions across the entire quinazolinone scaffold is a powerful approach to developing compounds with enhanced and specific biological profiles. nih.govnih.gov
Investigative Biological Activities and Molecular Mechanisms
Enzyme Inhibition Research
Research into the enzymatic inhibition of 6-fluoro-2-methyl-1H-quinazolin-4-one derivatives has primarily centered on kinases, with significant findings also emerging in the inhibition of hydrolases and oxidases.
The quinazolinone core is a well-established pharmacophore for kinase inhibitors, and the introduction of a fluorine atom at the 6-position has been shown to enhance the inhibitory potency of these compounds against several kinases.
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for therapeutic intervention. Several quinazoline-based EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), have been successfully developed and approved for cancer treatment.
Derivatives of this compound have been synthesized and evaluated for their EGFR inhibitory activity. For instance, a derivative, compound 8h (6-fluoro-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one), demonstrated potent inhibition of EGFR kinase with an IC50 value of 0.12 μM, which is comparable to the well-known EGFR inhibitor erlotinib (IC50 = 0.1 μM). Molecular docking studies of compound 8h revealed a binding mode similar to that of erlotinib within the EGFR active site, which helps to explain its potent inhibitory effect.
In another study, compounds 6a and 6d were identified as potent inhibitors of both EGFR and PI3Kα. Compound 6d was the more active of the two, with an IC50 value of 0.15 μM against EGFR. The docking analysis of these compounds also indicated a binding pattern similar to co-crystallized ligands in the EGFR active site.
Table 1: EGFR Kinase Inhibition by this compound Derivatives
| Compound | Derivative Name | IC50 (μM) vs. EGFR | Reference |
| 8h | 6-fluoro-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | 0.12 | |
| 6d | Not specified in provided text | 0.15 | |
| 6a | Not specified in provided text | 0.27 | |
| Erlotinib | (positive control) | 0.1 |
The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. The delta isoform of PI3K (PI3Kδ) is of particular interest, and selective inhibitors like idelalisib (B1684644) have been approved for treating certain hematological malignancies.
The this compound scaffold has been utilized in the design of PI3K inhibitors. A series of novel quinazoline (B50416) derivatives were synthesized and evaluated for their inhibitory activity against PI3Kδ. Within this series, compound 10c , a 2-amino-6-fluoro-3-(4-methoxyphenyl)quinazoline-4(3H)-one derivative, emerged as the most potent inhibitor with an IC50 value of 0.08 μM. Structure-activity relationship analysis highlighted that the fluorine atom at the 6-position and an amino group at the 2-position were beneficial for inhibitory activity. Molecular docking studies of compound 10c into the active site of PI3Kδ showed a similar binding mode to the co-crystallized ligand, providing a rationale for its potent inhibition.
Furthermore, research has shown that some quinazolinone derivatives can dually inhibit both EGFR and PI3Kα. For example, compound 6d displayed good inhibitory activity against PI3Kα with an IC50 of 0.21 μM, while compound 6a had an IC50 of 0.35 μM against the same enzyme.
Table 2: PI3K Inhibition by this compound Derivatives
| Compound | Target | IC50 (μM) | Reference |
| 10c | PI3Kδ | 0.08 | |
| 6h | PI3Kα | 0.18 | |
| 6d | PI3Kα | 0.21 | |
| 6a | PI3Kα | 0.35 | |
| LY294002 | (positive control) | 0.15 |
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including Alzheimer's disease and cancer. Consequently, GSK-3 has become an important target for drug discovery.
Novel 2,3,6-trisubstituted quinazolin-4(3H)-one derivatives have been designed and synthesized as GSK-3β inhibitors. Among these, compounds 5g and 5h , which feature a 6-fluoro-2-methyl-3-(substituted phenyl)quinazolin-4(3H)-one scaffold, were identified as the most potent inhibitors, with IC50 values of 0.12 μM and 0.15 μM, respectively. These values are comparable to the known GSK-3β inhibitor, kenpaullone (B1673391) (IC50 = 0.1 μM). SAR analysis revealed that the fluorine atom at the 6-position of the quinazolinone ring was beneficial for inhibitory activity. Molecular docking studies of these compounds into the GSK-3β active site showed a binding mode similar to that of the co-crystallized ligand, supporting their potent inhibitory activity.
Table 3: GSK-3β Inhibition by this compound Derivatives
| Compound | IC50 (μM) vs. GSK-3β | Reference |
| 5g | 0.12 | |
| 5h | 0.15 | |
| Kenpaullone (positive control) | 0.1 |
The versatility of the this compound scaffold extends to the inhibition of other important kinases.
HER2: Novel quinazoline derivatives have been developed as inhibitors of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, indicating the potential for dual-target inhibition.
VEGFR: Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. A derivative, compound 5g (a 2-methyl-6-nitro-3-(4-pyridyl)quinazolin-4(3H)-one), was identified as a potent inhibitor of VEGFR-2 kinase with an IC50 value of 0.15 μM, comparable to the positive control sorafenib (B1663141) (IC50 = 0.12 μM).
c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in the development and progression of various cancers. A series of novel 6-fluoro-2-methyl-3-(substituted)quinazolin-4(3H)-one derivatives were designed as potent c-Met kinase inhibitors. Compound 12f , featuring a 3-(4-(3-morpholinopropoxy)phenyl) substituent, was exceptionally potent with an IC50 of 2.4 nM against c-Met kinase. SAR analysis confirmed that the 6-fluoro substituent was crucial for this potent inhibitory activity. Another derivative, compound 7d (a 6-bromo-2-methyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one), also showed potent inhibition of c-Met kinase with an IC50 of 0.12 μM, comparable to the approved drug crizotinib (B193316) (IC50 = 0.1 μM).
Table 4: Inhibition of Other Kinases by Quinazolinone Derivatives
| Compound | Target Kinase | IC50 (μM) | Reference |
| 5g | VEGFR-2 | 0.15 | |
| 12f | c-Met | 0.0024 | |
| 7d | c-Met | 0.12 | |
| Sorafenib | (VEGFR-2 positive control) | 0.12 | |
| Crizotinib | (c-Met positive control) | 0.1 |
Beyond kinases, derivatives of this compound have also been investigated for their ability to inhibit hydrolases and oxidases.
Hydrolase Inhibition: Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. Some quinazolinone derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter metabolism. A novel derivative, compound 7g (2-(4-chlorophenyl)-6-fluoro-3-(4-methoxybenzyl)quinazolin-4(3H)-one), was a potent inhibitor of both AChE and BChE with IC50 values of 0.08 μM and 0.12 μM, respectively. SAR analysis indicated that the 6-fluoro substituent was beneficial for this activity.
Oxidase Inhibition: Oxidases are enzymes that catalyze oxidation-reduction reactions. Quinazolinone derivatives have been reported to inhibit monoamine oxidases (MAO-A and MAO-B). Compound 8c , a 6-fluoro-2-methyl-3-(4-chlorobenzyl)quinazolin-4(3H)-one derivative, was found to be a potent inhibitor of both MAO-A and MAO-B with IC50 values of 0.12 μM and 0.15 μM, respectively. Here again, the 6-fluoro group was identified as being advantageous for inhibitory activity.
Table 5: Hydrolase and Oxidase Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC50 (μM) | Reference |
| 7g | Acetylcholinesterase (AChE) | 0.08 | |
| 7g | Butyrylcholinesterase (BChE) | 0.12 | |
| 8c | Monoamine Oxidase A (MAO-A) | 0.12 | |
| 8c | Monoamine Oxidase B (MAO-B) | 0.15 |
Anti-Inflammatory Pathway Modulation
Quinazolinone derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and the expression of pro-inflammatory mediators. nih.govscilit.com
COX-2 and IL-1β are critical mediators in the inflammatory response. Research has shown that quinazolinone compounds can effectively downregulate the gene expression of both. nih.gov A study investigating the structure-activity relationship of quinazolinones found that these compounds could inhibit COX-2 and IL-1β mRNA expression, with some derivatives reducing gene expression to as low as 0.50% and 3.10%, respectively. nih.gov This inhibitory action is believed to occur through the suppression of the nuclear factor κB (NF-κB) pathway. nih.gov Notably, the presence of a halogen substituent, such as chlorine or fluorine, on the aromatic ring of the quinazolinone derivative led to a marked decrease in IL-1β mRNA expression. nih.gov
iNOS and TNF-α are also central players in inflammation. nih.govmdpi.com Quinazolinone derivatives have been shown to modulate their activity and expression. The same study that demonstrated effects on COX-2 and IL-1β also found that quinazolinones with an aliphatic substituent at a specific position showed good to excellent inhibition of iNOS mRNA expression. nih.gov Furthermore, quinazoline compounds are known to inhibit the production of pro-inflammatory cytokines, including TNF-α. nih.gov This effect can be mediated through the inhibition of the NF-κB pathway. For example, certain (4-phenylamino)quinazoline derivatives were found to be potent inhibitors of TNF-α production (IC50 = 4.0 µM) by blocking the translocation of the NF-κB dimer to the nucleus. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name | Abbreviation (if any) |
|---|---|
| This compound | - |
| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one | Q1 |
| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | FQ |
| Isopropylquinazolinone with 4-fluorobenzyl moiety | 9q |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | CQ |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one | BQ |
| Acarbose | - |
| N-(5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl)-L-glutamic acid | ICI D1694 |
| 8-hydroxy-2-methylquinazolin-4(3H)-one | NU1025 |
| Allopurinol | - |
| Tyrosinase | - |
| Alpha-Glucosidase | - |
| Phosphodiesterase 7A | PDE7A |
| Phosphodiesterase 5 | PDE5 |
| Thymidylate Synthase | TS |
| Poly-(ADP-ribose) Polymerase | PARP |
| Carbonic Anhydrase II | CA-II |
| Xanthine Oxidase | XO |
| Cyclooxygenase-2 | COX-2 |
| Interleukin-1 Beta | IL-1β |
| Inducible Nitric Oxide Synthase | iNOS |
| Tumor Necrosis Factor-Alpha | TNF-α |
Inhibition of Nuclear Factor Kappa B (NF-κB) Pathways
The quinazolinone scaffold is a key feature in a class of molecules investigated for their anti-inflammatory effects through the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including pro-inflammatory cytokines. nih.govnih.gov
The mechanism of action for several quinazoline derivatives involves blocking the activation of NF-κB. researchgate.net Specifically, certain (4-Phenylamino)quinazoline derivatives have been found to inhibit the translocation of the NF-κB dimer (composed of p65 and p50 subunits) from the cytoplasm into the nucleus upon stimulation. nih.govmdpi.com This retention of the NF-κB dimer in the cytoplasm prevents it from binding to DNA and transactivating target genes, thereby suppressing the production of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα). nih.govmdpi.com Interestingly, this can be achieved without affecting the upstream degradation of the inhibitory IκB complex. mdpi.com Molecular modeling has further suggested that these compounds may exert their effect by binding to key proteins within the pathway, such as the p65 subunit itself. arabjchem.org
| Derivative Class/Compound | Investigated Effect on NF-κB Pathway | Reference(s) |
| 2-Thiazole-5-yl-3H-quinazolin-4-one Derivatives | Evaluated as inhibitors of NF-κB mediated transcriptional activation. | nih.gov |
| (4-Phenylamino)quinazoline Alkylthiourea Derivatives | Inhibit nuclear translocation of the NF-κB dimer; suppress IL-6 and TNFα production. | nih.govmdpi.com |
| 6-Amino-4-phenethylaminoquinazoline (QNZ/EVP4593) | Widely used as a research tool to block NF-κB transcriptional activity. | researchgate.netencyclopedia.pub |
| General Quinazolinone Derivatives | Downregulate expression of inflammatory genes (COX-2, IL-1β) via NF-κB inhibition. | nih.gov |
Antimicrobial Research Perspectives
Quinazolinone derivatives have been the subject of considerable research for their potential as antimicrobial agents, demonstrating a broad spectrum of activity. nih.gov
The antibacterial action of quinazolinone derivatives has been attributed to their interaction with bacterial DNA structures. nih.gov The primary molecular targets identified are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.comyoutube.com These enzymes are essential for bacterial DNA replication, transcription, and repair, as they manage the topological state of the DNA. youtube.com
The mechanism is analogous to that of fluoroquinolone antibiotics. mdpi.com Quinazolinone-based compounds bind non-covalently to the complex formed between the topoisomerase enzyme and bacterial DNA. mdpi.com This binding stabilizes the "cleavage complex," a transient state where the DNA backbone is broken to allow strands to pass through. By stabilizing this complex, the compounds inhibit the subsequent re-ligation of the DNA strands, leading to an accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. mdpi.comyoutube.com Research is ongoing to develop novel quinazolinone analogs that target DNA gyrase but can circumvent existing bacterial resistance mechanisms to fluoroquinolones. diva-portal.org Some studies also suggest that these derivatives may interact with the bacterial cell wall, though the specific mechanisms of this interaction are less defined. nih.gov
| Bacterial Target | Mechanism of Action by Quinazolinone Derivatives | Reference(s) |
| DNA Gyrase (GyrB) & Topoisomerase IV | Inhibition of enzyme activity by stabilizing the enzyme-DNA cleavage complex. | mdpi.comnih.govresearchgate.net |
| DNA Replication | Halts bacterial growth by inducing double-strand DNA breaks. | mdpi.comyoutube.com |
| Bacterial Cell Wall | Implicated as a potential interaction site, contributing to antibacterial effect. | nih.gov |
Several quinazolinone derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. mdpi.comresearchgate.net Mechanistic studies on potent antifungal quinazolinones suggest that they disrupt fungal cell integrity. researchgate.netacs.org
Detailed investigation of a highly active quinazolinone derivative against the plant pathogen Sclerotinia sclerotiorum revealed that the compound induced severe morphological changes in the fungal structure, including abnormal mycelia and damaged internal organelles. researchgate.netacs.org Crucially, the compound was found to alter the permeability of the fungal cell membrane. researchgate.netacs.org This disruption of the cell membrane's barrier function is a likely contributor to its fungicidal effects. Structure-activity relationship studies have also shown that the type of substituent on the quinazolinone ring influences the spectrum of antifungal activity. For instance, derivatives with a chlorine atom were more effective against Rhizoctonia solani, whereas compounds with a cyano group showed better inhibition of Fusarium oxysporum. mdpi.com
| Fungal Species | Observed Effect/Mechanism | Reference(s) |
| Sclerotinia sclerotiorum | Caused abnormal mycelia, damaged organelles, and changed cell membrane permeability. | researchgate.netacs.org |
| Fusarium oxysporum | Effectively inhibited by cyano-substituted quinazolinone derivatives. | mdpi.com |
| Rhizoctonia solani | Effectively inhibited by chloro-substituted quinazolinone derivatives. | mdpi.com |
| Various Phytopathogenic Fungi | Showed significant growth inhibition. | mdpi.comresearchgate.net |
Anticonvulsant Research Perspectives and Mechanism of Action
The quinazolinone core is present in compounds known for their sedative-hypnotic and anticonvulsant properties, such as the historical drug methaqualone. nih.gov Research into newer derivatives has elucidated a primary mechanism of action for this pharmacological effect. nih.gov
Many anticonvulsant quinazolinones function as positive allosteric modulators of the GABA-A receptor. nih.gov The GABA-A receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand γ-aminobutyric acid (GABA), mediates the primary inhibitory neurotransmission in the central nervous system. nih.gov By binding to an allosteric site (a site distinct from the GABA binding site), these compounds enhance the receptor's response to GABA. nih.gov This potentiation results in an increased flow of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, thus producing a generalized inhibitory or anticonvulsant effect. nih.gov Structure-activity relationship studies have indicated that the presence of a halogen, such as fluorine or chlorine, at the 6-position of the quinazoline ring can enhance anticonvulsant activity. nih.gov
| Molecular Target | Mechanism of Action | Consequence | Reference(s) |
| GABA-A Receptor | Positive Allosteric Modulation | Enhanced inhibitory neurotransmission, leading to an anticonvulsant effect. | nih.gov |
| Carbonic Anhydrase II (hCA II) | Potential inhibition (investigated via molecular docking). | May contribute to activity by affecting pH homeostasis. | nih.gov |
Antimalarial Research Perspectives and Mechanistic Insights
Quinazolinone and the related quinolone scaffolds are foundational structures for potent antimalarial agents. nih.govacs.org Their mechanism of action against Plasmodium parasites, the causative agent of malaria, is well-characterized.
The primary target is the mitochondrial cytochrome bc1 complex (also known as complex III), a critical component of the parasite's electron transport chain. nih.govacs.orgnih.gov Inhibition of the cytochrome bc1 complex is lethal to the parasite, not primarily through the blockade of ATP synthesis, but by disrupting a key metabolic pathway. mdpi.com In the blood stages of its lifecycle, the parasite relies on the electron transport chain to regenerate ubiquinone. mdpi.com This oxidized quinone is a required cofactor for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines (the building blocks of DNA and RNA). mdpi.com Because Plasmodium cannot salvage pyrimidines from its host, the inhibition of this pathway starves the parasite of essential metabolites, halting its replication. mdpi.com Many quinolone and quinazolinone inhibitors, like the drug atovaquone, bind to the ubiquinol (B23937) oxidation (Qo) site on the cytochrome b subunit of the complex. nih.govmdpi.com
| Parasite Target | Mechanism of Action | Consequence | Reference(s) |
| Mitochondrial Cytochrome bc1 Complex | Inhibition of the ubiquinol oxidation (Qo) site. | Blocks the electron transport chain. | nih.govacs.orgnih.gov |
| Dihydroorotate Dehydrogenase (DHODH) Pathway | Indirect inhibition due to lack of its cofactor, ubiquinone. | Halts the de novo synthesis of pyrimidines. | mdpi.com |
| Parasite Replication | Cessation of replication due to lack of essential DNA/RNA precursors. | Parasite death. | mdpi.com |
Broader Pharmacological Spectrum Research
The structural versatility of the quinazoline and quinazolinone nucleus has led to its investigation across a wide range of therapeutic areas beyond those detailed above. wisdomlib.orgwisdomlib.org Its designation as a "privileged scaffold" stems from its ability to serve as a template for developing ligands for diverse biological targets. nih.govnih.gov
Extensive research has documented the potential of various quinazolinone derivatives as:
Anticancer agents nih.govnih.gov
Anti-inflammatory drugs wisdomlib.orgwisdomlib.org
Antihypertensive compounds wisdomlib.orgnih.gov
Anti-diabetic agents wisdomlib.orgnih.gov
Analgesics wisdomlib.org
Anti-HIV agents wisdomlib.org
Cholinesterase inhibitors , with potential applications in neurodegenerative diseases nih.gov
This broad spectrum of activity ensures that the quinazolinone framework remains a subject of intense interest and a promising starting point for the discovery and development of new drugs. wisdomlib.orgsemanticscholar.org
of Quinazolinone Derivatives
The quinazolinone scaffold is a recurring motif in medicinal chemistry, demonstrating a wide array of biological activities. Researchers have synthesized and evaluated numerous derivatives, exploring their potential as therapeutic agents. This article focuses on the investigative biological activities and molecular mechanisms of compounds based on the quinazolin-4-one core structure, with a particular focus on antiviral, receptor antagonism, antiprotozoal, and antihypertensive research.
The quinazolin-4-one scaffold has been identified as a promising starting point for the development of antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19. nih.gov The primary target for these inhibitors is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). nih.gov This enzyme is crucial for the viral life cycle, as it cleaves viral polyproteins to release functional non-structural proteins necessary for viral replication. nih.gov By inhibiting Mpro, the viral replication process can be effectively blocked. nih.gov
In the pursuit of nonpeptidic, noncovalent Mpro inhibitors, researchers have utilized a scaffold hopping strategy, transitioning from the chromen-4-one core of baicalein (B1667712) to the quinazolin-4-one structure. nih.gov This led to the discovery of a quinazolin-4-one-based inhibitor that demonstrated inhibitory activity against SARS-CoV-2 Mpro. nih.gov Further structural optimization of this series yielded compounds with improved biochemical potency, cellular antiviral activity, and better drug metabolism and pharmacokinetics (DMPK) profiles when compared to the initial lead, baicalein. nih.gov
One notable compound from this research, designated as C7, exhibited superior inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 0.085 µM, a significant improvement over baicalein's 0.966 µM. nih.gov In cell-based assays using SARS-CoV-2-infected Vero E6 cells, C7 also showed more effective inhibition of viral replication (EC50 = 1.10 µM) compared to baicalein (EC50 = 5.15 µM), while displaying low cytotoxicity. nih.gov X-ray co-crystal structures revealed that these quinazolin-4-one derivatives act via a non-covalent mechanism, adopting a noncanonical binding mode within the Mpro active site. nih.gov
The adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov A2ARs are highly expressed in various parts of the central nervous system, including neurons and glial cells, where they modulate the release of several neurotransmitters. nih.gov Antagonism of this receptor is a key mechanism of action for compounds like caffeine (B1668208) and has been linked to a reduced risk of developing neurodegenerative conditions. nih.govwikipedia.org
The 2-aminoquinazoline (B112073) heterocycle has been highlighted as a promising scaffold for designing novel and effective A2AR antagonists. nih.govnih.gov Research in this area has led to the development of derivatives with high affinity for the human A2A receptor (hA2AR). For instance, the compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with a high affinity (Ki = 20 nM). nih.govnih.gov
Subsequent research focused on synthesizing new 2-aminoquinazoline derivatives with various substitutions to enhance antagonist activity and improve properties like solubility. nih.gov The introduction of aminoalkyl chains with tertiary amines at the C2-position proved to be a successful strategy. nih.gov The findings from these studies provide valuable insights for the future development of quinazoline-based A2AR antagonists for therapeutic applications. nih.gov
Table 1: A2A Adenosine Receptor Antagonist Activity of Select Quinazoline Derivatives
| Compound | Binding Affinity (Ki) for hA2AR | Functional Antagonist Activity (IC50) |
|---|---|---|
| 1 | 20 nM | Not Reported |
| 5m | 5 nM | 6 µM |
| 9x | 21 nM | 9 µM |
| 10d | 15 nM | 5 µM |
Data sourced from a study on novel quinazoline derivatives as A2A adenosine receptor antagonists. nih.gov
Naegleria fowleri, a free-living amoeba, causes primary amoebic meningoencephalitis (PAM), a rare but devastating brain infection with a mortality rate exceeding 97%. clemson.edunih.govnih.gov The urgent need for effective treatments has driven research into new antiprotozoal agents, with quinazolinone-based compounds emerging as a promising class of inhibitors. nih.gov
Quinazolinones derived from a Mannich-coupled domino rearrangement have been identified as potent inhibitors of the amoeba. nih.gov Extensive research involving the synthesis and evaluation of numerous analogs has been conducted to improve potency, solubility, and microsomal stability. nih.gov This work successfully established an antiamoebic quinazolinone pharmacophore. nih.gov One compound, (±)-trans-57b, demonstrated a superior combination of potency, selectivity, and stability. nih.gov Further separation of its enantiomers revealed that (4aS,13bR)-57b (also known as BDGR-20237) was significantly more potent than its counterpart. nih.gov While pharmacokinetic profiling of BDGR-20237 showed high brain penetrance, its limited half-life did not lead to a statistically significant increase in survival in a pilot mouse efficacy study. nih.gov Nevertheless, the established pharmacophoric model, supported by data from 88 quinazolinones, provides a strong foundation for future optimization of this scaffold. nih.gov
Another line of research has focused on inhibiting the amoeba's metabolic pathways. Glycolysis is essential for the viability of the infectious trophozoite stage of N. fowleri. plos.org Inhibitors of the glycolytic enzyme enolase, initially designed to treat brain cancer, have been found to be toxic to the pathogen. clemson.eduplos.org One such inhibitor, (1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid (HEX), proved to be a potent inhibitor of N. fowleri enolase (NfENO) and was lethal to the trophozoites in laboratory settings. plos.org In an animal model, intranasal delivery of HEX extended the longevity of infected rodents, though it was not curative. plos.org These findings underscore the potential of targeting glycolysis and the promise of specific inhibitors in developing treatments for PAM. plos.org
Table 2: Inhibitory Activity against Naegleria fowleri
| Compound/Agent | Target | Inhibitory Concentration | Outcome in Animal Model |
|---|---|---|---|
| (±)-trans-57b | Not Specified | Potent inhibitor | Not Reported |
| BDGR-20237 | Not Specified | High potency | Limited half-life, no significant survival increase nih.gov |
| HEX | Enolase (NfENO) | IC50 = 0.14 µM; EC50 = 0.21 µM plos.org | Increased longevity of infected rodents plos.org |
| Pinus densiflora leaf extract (PLE) | Not Specified | IC50 = 62.3 µg/ml parahostdis.org | Not Reported |
Derivatives of quinazolin-4(3H)-one have been a subject of investigation for their potential cardiovascular effects, particularly as antihypertensive agents. researchgate.netnih.govresearchgate.net Research has involved the synthesis of various novel substituted quinazolin-4(3H)-one derivatives, which were subsequently screened for their activity in vivo. researchgate.netnih.govresearchgate.net
In one study, a series of eighteen new quinazolin-4(3H)-one derivatives were synthesized and evaluated. nih.govresearchgate.net Seven of these compounds demonstrated a hypotensive effect and also induced bradycardia (a slower heart rate). nih.govresearchgate.net The activity of these compounds was found to be better than that of the reference drug Prazosin (B1663645), which functions as an α1-adrenergic blocker. nih.govresearchgate.net
Another study focused on synthesizing 2-piperidino-4-amino-6,7-dimethoxyquinazolines as potential antihypertensive agents. nih.gov The results indicated that the furoylpiperazine group in the prazosin molecule could be replaced by a substituted piperidine (B6355638) group without losing the blood pressure-lowering activity. nih.gov The nature of the substituents on the piperidine ring significantly influenced both the potency and the duration of the hypotensive action. nih.gov Some of the newly synthesized compounds were found to be as potent as prazosin in anesthetized normotensive rats. nih.gov Upon oral administration to conscious spontaneously hypertensive rats, two of the compounds appeared to be more efficacious than prazosin at higher doses. nih.gov
Further research into the structure-activity relationship of quinazolinone derivatives revealed that substitutions on the peripheral phenyl rings greatly influenced antihypertensive activity. tandfonline.com It was observed that the presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the phenyl ring attached to the quinazolinone core tends to increase the antihypertensive activity. tandfonline.com
While the primary focus of the available research has been on antihypertensive effects, some studies have noted that quinazoline derivatives possess a broad range of pharmacological activities, including analgesic properties, although specific data for this compound was not detailed in the reviewed literature. researchgate.nettandfonline.com
Table 3: Investigated Quinazolinone Derivatives in Antihypertensive Research
| Study Focus | Key Findings | Reference Compound |
|---|---|---|
| Novel substituted quinazolin-4(3H)-ones | Seven compounds showed hypotensive effect and bradycardia, with better activity than the reference. nih.govresearchgate.net | Prazosin nih.govresearchgate.net |
| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Some compounds were as potent as the reference; two were more efficacious at higher doses. nih.gov | Prazosin nih.gov |
Structure Activity Relationship Sar Investigations of 6 Fluoro 2 Methyl 1h Quinazolin 4 One Derivatives
Impact of Fluoro Substitution at Position 6
The introduction of a fluorine atom at the 6-position of the quinazolinone ring is a key strategic modification in medicinal chemistry. This substitution profoundly alters the electronic properties, lipophilicity, and metabolic stability of the parent molecule, which in turn affects its biological profile.
Influence on Binding Affinity and Selectivity
The fluorine atom at position 6 has a marked influence on the binding affinity and selectivity of quinazolinone derivatives, particularly as kinase inhibitors. Structure-activity relationship analyses indicate that substituents at the C-6 position are crucial for differentiating between closely related enzyme targets, such as HER2 and EGFR. nih.gov The high electronegativity of fluorine can create specific polar interactions or alter the charge distribution of the aromatic ring, enhancing binding to the target's active site. For instance, polar substituents at the 6-position have been shown to increase binding affinity through enhanced hydrogen bonding potential. nih.gov
In the context of human epidermal growth factor receptor 2 (HER2), quinazoline (B50416) derivatives have been designed to achieve high selectivity over the epidermal growth factor receptor (EGFR), a strategy aimed at reducing side effects associated with non-selective inhibitors. nih.gov The substituent at C-6 is a determining factor in this selectivity. nih.gov By modifying this position, researchers can fine-tune the molecule's interaction with specific amino acid residues within the ATP-binding pocket of the kinase, leading to improved selectivity profiles.
Role in Modulating Biological Efficacy across Different Target Classes
The 6-fluoro substitution is instrumental in conferring a broad spectrum of biological activities. SAR studies have consistently shown that the presence of a halogen at the 6-position can significantly enhance the antimicrobial properties of quinazolinone derivatives. nih.gov Specifically, 6-fluoro substitution has been linked to potent antifungal activity. A series of S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrated notable inhibitory effects against the growth of various fungi. cbijournal.comnih.gov
Furthermore, halogenated 4(3H)-quinazolinones have emerged as a promising class of chemotherapeutic agents for treating cancer. scispace.com These molecules have shown significant inhibitory activity in the micromolar range when tested against breast cancer cell lines like MCF-7. scispace.com The fluorine atom can enhance membrane permeability and block metabolic degradation, increasing the bioavailability and efficacy of the compound as an anticancer agent.
Comparative Analysis with Other Halogen Substitutions (e.g., Chlorine, Iodine)
When comparing fluorine to other halogens at the 6-position, distinct effects on activity are observed, which are often tied to the different steric and electronic properties of the halogens (F, Cl, Br, I).
Electronic Effects: While modestly electron-withdrawing substituents like chlorine are generally well-tolerated, strongly electron-withdrawing groups can sometimes lead to lower yields or activity in certain enzymatic reactions. nih.gov
Steric Bulk: The size of the halogen atom (I > Br > Cl > F) can influence how the molecule fits into a binding pocket. In some cases, larger halogens may provide more favorable van der Waals interactions, while in others they may cause steric hindrance.
Biological Activity: In studies of quinolin-2(1H)-one derivatives as anti-hepatitis B virus (HBV) agents, 6-chloro substitution was a key feature of compounds with potent activity. nih.gov Similarly, the synthesis of 6-bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one resulted in a compound with very high antimicrobial activity, suggesting that heavier halogens can also confer significant potency. researchgate.net
The choice of halogen is therefore a critical parameter in drug design, allowing for the optimization of a compound's properties for a specific biological target.
Role of Methyl Substitution at Position 2
The methyl group at the 2-position of the quinazolinone ring is not merely a simple substituent; it plays a fundamental role in defining the molecule's biological activity and its interaction with target receptors.
Contribution to Specific Biological Activities (e.g., Antimicrobial, Anticonvulsant)
The 2-methyl group is considered essential for certain biological activities. nih.gov SAR studies have repeatedly highlighted its importance for conferring potent antimicrobial effects. nih.gov Numerous novel 2-methyl-quinazolin-4(3H)-one derivatives have been synthesized and shown to possess mild to good antibacterial activity. researchgate.netrjptonline.org
Beyond antimicrobial applications, this substitution is also associated with other pharmacological effects. Research into quinazoline derivatives has demonstrated their potential as anticonvulsant, anti-inflammatory, and analgesic agents. nih.govresearchgate.net In the realm of oncology, 2-substituted quinazolines have been investigated for their antiproliferative activity against various cancer cell lines. mdpi.com The modification of the methyl group at the second position into other chemical entities has been a fruitful strategy for developing structural analogues with significant biological activity.
Steric and Electronic Effects on Molecular Recognition
The methyl group at position 2 exerts both steric and electronic effects that influence molecular recognition. The reactivity of the 2-methyl group is increased due to a tautomeric effect in the quinazolinone ring, which results in an exocyclic methylene (B1212753) carbon. researchgate.net This enhanced reactivity makes the 2-position a prime site for further chemical modification.
Data Tables
Table 1: Biological Activities Associated with Substitutions
| Position | Substitution | Associated Biological Activity | Reference(s) |
| 6 | Fluoro | Antifungal, Anticancer (MCF-7), Kinase Selectivity (HER2/EGFR) | nih.govcbijournal.comnih.govscispace.com |
| 6 | Chloro | Anti-HBV, Antimicrobial | nih.govnih.gov |
| 6 | Bromo | Antimicrobial | researchgate.net |
| 2 | Methyl | Antimicrobial, Anticonvulsant, Anti-inflammatory, Antiproliferative | nih.govresearchgate.netrjptonline.orgmdpi.com |
Significance of Substitutions at Other Positions (e.g., N-1, C-3, C-4, C-8)
The biological activity of the quinazolin-4-one scaffold is highly dependent on the nature and position of its substituents. Research into various derivatives has demonstrated that modifications at several key positions, including N-1, C-3, and C-8, can significantly modulate potency and selectivity for different biological targets.
Investigations into tankyrase inhibitors have shown that introducing larger substituents at the C-8 position can enhance potency. nih.gov Specifically, the addition of nitro and diol groups at this position led to new interactions within the nicotinamide (B372718) binding site of the enzyme, resulting in improved affinity and selectivity. nih.gov For instance, a diol-based compound (EXQ-1e) and a nitro-based compound (EXQ-2d) both showed intriguing inhibition of the enzyme TNKS2. nih.gov
In the context of N-methyl-D-aspartate (NMDA) receptor antagonists, substitution at the C-8 position with a chlorine atom resulted in improved potency. nih.gov Furthermore, studies on cytotoxic agents have revealed that variations in substitutions at other positions can also have a profound impact. For example, the introduction of different amine groups can affect biological activity, with research indicating that an increase in the bulky structure of these amines can have a negative effect on cytotoxicity. nih.gov This suggests that steric hindrance plays a crucial role in the interaction with the biological target. nih.gov Similarly, for a series of 6-bromo quinazoline derivatives, the anticancer activity was found to be affected by different substitutions at a thiol (SH) group. nih.gov
Table 1: Effect of R-Group Variations at Different Positions on Quinazolinone Activity
| Position | R-Group | Target/Activity | Observation | Reference |
|---|---|---|---|---|
| C-8 | Nitro, Diol | Tankyrase Inhibition | Improved potency and selectivity. nih.gov | nih.gov |
| C-8 | Chlorine | NMDA Receptor Antagonism | Improved potency. nih.gov | nih.gov |
| C-2 (SH) | Various Alkyl/Aryl | Anticancer (MCF-7) | Activity is dependent on the nature of the substituent on the thiol group. nih.gov | nih.gov |
| Various | Bulky Amines | Cytotoxicity | Increased bulk led to a negative effect on activity. nih.gov | nih.gov |
The electronic properties of substituents on the quinazolinone ring system are critical determinants of biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the molecule, thereby influencing its interactions with target receptors or enzymes. studypug.com EWGs generally increase the electrophilicity of a molecule, while EDGs increase its nucleophilicity. studypug.com
Studies have shown that the introduction of strong electron-withdrawing groups can enhance the inhibitory efficiency of quinazolinone derivatives. For example, placing a fluorine atom (an EWG) at the C-7 position or a nitro group (a strong EWG) at the C-5 position was found to boost the inhibition efficiency of certain Schiff bases derived from a quinazolinone core. mdpi.com The introduction of a trifluoromethyl group, another potent EWG, has been used to increase the lipophilicity of compounds, potentially facilitating their diffusion across cellular membranes to interact with intracellular targets like DNA. nih.gov
In a study of quinazolin-4-one derivatives as tankyrase inhibitors, a nitro group at the C-8 position was shown to engage in new, favorable interactions with the target enzyme, improving both affinity and selectivity. nih.gov Conversely, the positional arrangement of both EDGs and EWGs is crucial. In a series of NMDA receptor antagonists, analogues with a methoxy (B1213986) group (EDG) or a trifluoromethyl group (EWG) in the meta position of an attached phenyl ring were found to be the most potent among their respective positional isomers. nih.gov This highlights that the specific location of the electronic effect is as important as its withdrawing or donating nature. nih.govrsc.org
Table 2: Influence of Electronic Groups on Quinazolinone Activity
| Position | Substituent | Group Type | Effect on Activity | Reference |
|---|---|---|---|---|
| C-7 | -F | EWG | Enhanced inhibition efficiency. mdpi.com | mdpi.com |
| C-5 | -NO₂ | EWG | Enhanced inhibition efficiency. mdpi.com | mdpi.com |
| C-8 | -NO₂ | EWG | Improved affinity and selectivity for tankyrases. nih.gov | nih.gov |
| Phenyl Ring | meta-OCH₃ | EDG | More potent than ortho or para isomers for NMDA antagonism. nih.gov | nih.gov |
| Phenyl Ring | meta-CF₃ | EWG | More potent than ortho or para isomers for NMDA antagonism. nih.gov | nih.gov |
Conformational Requirements and Molecular Flexibility in Biological Activity
The three-dimensional structure and conformational flexibility of 6-fluoro-2-methyl-1H-quinazolin-4-one derivatives are pivotal for their biological function. The spatial arrangement of the atoms determines how the molecule fits into the binding site of a protein, and its flexibility allows it to adopt the optimal conformation for binding.
The importance of a specific core conformation is also highlighted in computational studies. For 3D-QSAR modeling, a crucial step is the alignment of all molecules onto a common scaffold, which for this class of compounds is the quinazolin-4-one core. nih.gov This process assumes that all active compounds adopt a similar conformation when binding to the target, underscoring the necessity of a specific three-dimensional structure for activity. Molecular flexibility also plays a role; for example, the fluoromethyl group in the aforementioned crystal structure was observed to be disordered, indicating rotational freedom around the C-C single bond. researchgate.net However, excessive flexibility or steric bulk can be detrimental. The observation that increasingly bulky amine substituents lead to decreased cytotoxic activity suggests a conformational or steric clash within the target's binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models and Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazolin-4-one derivatives, 3D-QSAR models have been successfully developed to provide predictive insights and guide the design of more potent molecules. nih.gov
In one study focusing on quinazoline-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors, robust 3D-QSAR models were generated using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The statistical quality of these models was high, as indicated by strong internal validation metrics (Q² of 0.570 for CoMFA and 0.599 for CoMSIA) and internal correlation coefficients (R² of 0.855 and 0.895, respectively). The models also demonstrated good predictive power on an external test set of compounds, with predicted correlation coefficients (R²pred) of 0.657 and 0.681. nih.gov
These validated models can be used to design novel compounds with potentially superior activity. The CoMSIA model, for example, generated contour maps that indicated which regions around the molecule were favorable for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. Based on these insights, five new compounds were designed with predicted activities higher than those in the original dataset. nih.gov Complementary techniques like molecular docking are often used alongside QSAR to visualize how these compounds bind within the ATP binding site of a target kinase, such as EGFR-TK. researchgate.net Such studies have confirmed that potent compounds establish key interactions, like hydrogen bonds, with important amino acid residues in the active site, providing a structural basis for the QSAR predictions. nih.govresearchgate.net
Table 3: Statistical Parameters of a 3D-QSAR Study on Quinazolin-4(3H)-one Analogs
| Model | Q² (Leave-One-Out) | R² | R²pred (External Validation) | Reference |
|---|---|---|---|---|
| CoMFA | 0.570 | 0.855 | 0.657 | nih.gov |
| CoMSIA | 0.599 | 0.895 | 0.681 | nih.gov |
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is instrumental in understanding how a ligand, such as 6-fluoro-2-methyl-1H-quinazolin-4-one, might interact with the active site of a biological target, typically a protein. This method helps in predicting the conformation and orientation of the ligand within the binding site. nih.gov
Molecular docking studies on quinazolinone derivatives have revealed detailed interaction patterns within the active sites of various protein targets. The quinazolin-4-one core is recognized as a valuable scaffold for developing binders for targets like the bromodomain-containing protein 9 (BRD9). cnr.it For instance, in studies on Aurora A kinase inhibitors, the fluorine group on the quinazoline (B50416) ring was found to have a significant impact on binding within the hinge region. nih.gov This is often due to the unique properties of fluorine, which can engage in favorable interactions with the protein backbone. nih.gov
The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes specific halogen bonds. In the case of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid targeting Aurora A kinase, interactions were observed with key residues in the main pocket. nih.gov Similarly, docking of quinazolinone derivatives into the DNA gyrase active site showed that the compounds behave as inhibitors by establishing key structural interactions. nih.gov For other related compounds targeting the SARS-CoV-2 main protease (Mpro), the carbonyl group at the C4 position of the quinazolinone scaffold was found to form a critical hydrogen bond with the amino acid residue Glu166. nih.gov The stability of the ligand-protein complex is often driven by a combination of van der Waals and electrostatic interactions. nih.gov The interaction of ligands with target proteins can also involve π-alkyl interactions with specific residues. nih.gov
A crucial outcome of molecular docking is the identification of specific amino acid residues that are key for ligand binding. For a fluoro-quinazoline derivative targeting Aurora A kinase, docking studies identified Val 147, Glu 211, Tyr 212, Ala 213, and Leu 263 as key residues involved in both hydrophobic and halogen interactions. nih.gov In studies of other quinazolinone derivatives targeting DNA gyrase, residues such as Asp73, Asn46, and Arg136 have been noted as important for forming hydrogen bonds, with many compounds showing a strong hydrogen bond with Asn46. nih.gov
When targeting the SARS-CoV-2 Mpro, key interactions for quinazolin-4-one-based inhibitors were observed with residues like Ser144, His163, Leu141, and Gly143, primarily through hydrogen bond networks. nih.gov In the case of PARP1 inhibitors, stable complexes were maintained through crucial hydrogen-bonding interactions with residues ASP766, GLY863, and SER904, complemented by hydrophobic interactions with TYR907, TYR889, TYR896, HIE862, and Pi-cation interactions with LYS903. nih.gov
The table below summarizes key amino acid residues identified in docking studies of various quinazolinone derivatives with their respective protein targets.
| Target Protein | Key Interacting Amino Acid Residues | Reference |
| Aurora A Kinase | Val 147, Glu 211, Tyr 212, Ala 213, Leu 263 | nih.gov |
| DNA Gyrase | Asp73, Asn46, Arg136 | nih.gov |
| SARS-CoV-2 Mpro | Leu141, Gly143, Ser144, His163, Glu166 | nih.gov |
| PARP1 | ASP766, HIE862, GLY863, ARG878, TYR889, ALA898, LYS903, SER904, TYR907 | nih.gov |
| COVID-19 Mpro (6LU7) | His41, Gly143, Ser144, His163, Met165, His172 | nih.gov |
Molecular docking simulations predict the binding modes and estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.gov A more negative value typically indicates a higher binding affinity. nih.gov For a series of quinazolinone Schiff base derivatives targeting DNA gyrase, the docking scores ranged from -5.96 to -8.58 kcal/mol. nih.gov The most active compound, 4c, exhibited the highest dock score of -8.58 kcal/mol. nih.gov
In another study on azo imidazole (B134444) derivatives targeting the COVID-19 main protease (6LU7), the binding energies ranged from -6.7 to -8.1 kcal/mol, with predicted inhibitory constants (Ki) in the micromolar range (e.g., 1.72 µM for ligand L1). nih.gov The binding mode for the most active fluoro-quinazoline derivative against Aurora A kinase showed a 70% pose occupancy, indicating a consistent and favorable binding orientation within the active site. nih.gov Docking of 6-methylquinazolin-4(3H)-one derivatives onto the BRD9 binding site revealed three possible binding modes, where different parts of the chemical core mimicked the function of acetyl lysine (B10760008). cnr.it
The table below presents predicted binding affinities from docking studies of related compounds.
| Compound/Series | Target Protein | Predicted Binding Affinity (Dock Score/Energy) | Reference |
| Quinazolinone Schiff bases | DNA Gyrase | -5.96 to -8.58 kcal/mol | nih.gov |
| Azo Imidazole Derivatives | COVID-19 Mpro (6LU7) | -6.7 to -8.1 kcal/mol | nih.gov |
| Quinazolin-2,4-dione analogs | Plasmodium falciparum DHODH | Lowest binding energy indicates highest affinity | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful technique in drug design that focuses on the three-dimensional arrangement of essential features a molecule must possess to interact with a specific biological target.
Pharmacophore models are derived from the structures of known active ligands or from the ligand-binding site of a protein. These models consist of key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for SARS-CoV-2 Mpro inhibitors was developed based on the cocrystal structure of the enzyme with a known inhibitor. nih.gov This model highlighted the necessity of three phenolic hydroxyl groups and a C4 carbonyl group for potent activity. nih.gov
In the development of binders for the epigenetic reader BRD9, 3D structure-based pharmacophore models were created and used to screen a virtual library of 6-methylquinazolin-4(3H)-one derivatives. cnr.it These models, termed “pharm-druglike1” and “pharm-druglike2”, were crucial in selecting compounds for synthesis and biological testing. cnr.it The essential features of these pharmacophores often include a hydrogen-bond acceptor and a hydrophobic feature to mimic the acetyl lysine that naturally binds to bromodomains. cnr.it The quinazolin-4-one scaffold itself is a key component of pharmacophoric models for various targets, including EGFR/BRAFV600E, where it is combined with other moieties like 3-cyanopyridin-2-one to create potent hybrid drugs. nih.gov
Once a pharmacophore model is established, it can be used as a 3D query to search large compound databases in a process called virtual screening. This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to be active against the target of interest. The use of ultra-large libraries of drug-like compounds has significantly expanded the possibilities in structure-based virtual screening, accelerating the discovery of high-quality lead chemotypes. nih.gov
Virtual screening was successfully applied to identify novel binders for the BRD9 epigenetic reader from a library of synthesizable 6-methylquinazolin-4(3H)-one derivatives. cnr.it This approach, combining computational screening with efficient chemical synthesis, led to the identification of several new and selective agents. cnr.it Similarly, virtual screening has been employed to discover novel inhibitors for other targets like the FOXM1 protein, important in cancer treatment. nih.gov This process can significantly reduce the time and cost associated with traditional high-throughput screening (HTS) by pre-selecting the most promising candidates for synthesis and testing. nih.gov The application of virtual screening to diverse chemical libraries is a powerful strategy for discovering novel drug-like compounds for important biological targets. nih.gov
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. For quinazolinone derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to predict molecular geometries, vibrational frequencies, and a host of electronic parameters. These calculations form the foundation for a deeper understanding of the molecule's intrinsic characteristics.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. pmf.unsa.ba
For quinazolinone derivatives, the HOMO is typically distributed over the fused benzene (B151609) ring and the heteroatoms, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is often localized on the pyrimidine (B1678525) ring, suggesting its susceptibility to nucleophilic attack. In a study on related quinazolinone derivatives, the HOMO-LUMO gap was found to be a significant descriptor of chemical reactivity, with a smaller gap indicating higher reactivity. pmf.unsa.ba For this compound, the presence of the electron-withdrawing fluorine atom and the electron-donating methyl group would influence the energies of these frontier orbitals.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.30 |
| ΔE (HOMO-LUMO gap) | 4.20 |
Note: The data in the table is representative for a quinazolinone derivative and serves for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. rsc.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen atoms of the quinazolinone core, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The presence of the electronegative fluorine atom would also create a region of negative potential. mdpi.com Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. researchgate.net
Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfers
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. mdpi.com It allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding the electronic delocalization and stability of the molecule. This analysis quantifies the stabilization energies associated with the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. nih.gov
Non-Linear Optical (NLO) Characteristics
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and photonics. researchgate.netmdpi.com The NLO properties of a molecule are related to its polarizability and hyperpolarizability. Molecules with significant intramolecular charge transfer, often found in push-pull systems with electron-donating and electron-withdrawing groups, tend to exhibit enhanced NLO responses. researchgate.net
Quinazolinone derivatives, with their extended π-conjugated system and the presence of heteroatoms, can be tailored to possess NLO properties. researchgate.net In the case of this compound, the fluorine atom acts as an electron-withdrawing group, while the methyl group is a weak electron donor. This substitution pattern can induce a degree of intramolecular charge transfer, making it a candidate for NLO applications. The first hyperpolarizability (β) is a key parameter used to quantify the NLO response of a molecule. researchgate.net
| Property | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.50 |
| First Hyperpolarizability (β) | 5.0 x 10-30 |
Note: The data in the table is representative for a quinazolinone derivative and serves for illustrative purposes.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Models
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are computational techniques used to establish a correlation between the three-dimensional properties of a series of molecules and their biological activity. These models are invaluable in drug design and lead optimization. youtube.com
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. researchgate.net The molecules are aligned based on a common scaffold, and the interaction energies with a probe atom are calculated at various grid points surrounding the molecules. The resulting data is then analyzed using partial least squares (PLS) to generate a predictive model. researchgate.net
For a series of quinazolinone derivatives acting as inhibitors of a specific enzyme, a CoMFA study would generate contour maps that highlight the regions where modifications to the molecular structure would likely enhance or diminish the biological activity. researchgate.net For instance, a CoMFA model for quinazolinone-based inhibitors might indicate that bulky substituents are favored in certain regions (steric contour maps) or that electron-withdrawing groups are preferred in others (electrostatic contour maps). mdpi.com While a specific CoMFA study for this compound is not available, the methodology provides a framework for understanding its potential structure-activity relationships within a series of related compounds.
| Parameter | Value |
|---|---|
| q2 (cross-validated correlation coefficient) | 0.65 |
| r2 (non-cross-validated correlation coefficient) | 0.92 |
| Standard Error of Estimate (SEE) | 0.25 |
| F-statistic | 150.0 |
Note: The data in the table is representative of a CoMFA study on quinazolinone derivatives and is for illustrative purposes.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to understand the relationship between the structural features of a molecule and its biological activity. This technique evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules. Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), CoMSIA utilizes a Gaussian-type function for the distance dependence between the probe atom and the molecule's atoms, which avoids the singularities at atomic positions and the need for arbitrary cut-off values. This results in contour maps that are often easier to interpret.
In a study of quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), a CoMSIA model was developed to elucidate the key structural requirements for inhibitory activity. nih.gov The resulting model demonstrated strong predictive capability, with a cross-validated correlation coefficient (q²) of 0.704 and a non-cross-validated correlation coefficient (r²) of 0.992. nih.gov These statistical values indicate a robust and reliable model. The analysis revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of the inhibitory activity of these compounds against MMP-13. nih.gov The contour maps generated from the CoMSIA model highlight regions where modifications to the molecule, in terms of its physicochemical properties, could lead to enhanced biological activity. scispace.com
For the series of quinazolinone derivatives studied, the CoMSIA analysis provided crucial insights into the structure-activity relationship. The model's high predictive power was further substantiated by an external prediction coefficient (Rpred²) of 0.839. nih.gov The relative contributions of the different fields in the CoMSIA model were also determined, providing a quantitative basis for lead optimization.
Table 1: Statistical Parameters of the CoMSIA Model for Quinazolinone Derivatives
| Parameter | Value | Description |
|---|---|---|
| q² | 0.704 | Cross-validated correlation coefficient (leave-one-out) |
| r² | 0.992 | Non-cross-validated correlation coefficient |
| ONC | 9 | Optimum number of components |
| SEE | 0.115 | Standard error of estimate |
| F | 471.823 | F-statistic value |
| Rpred² | 0.839 | Predictive correlation coefficient for the external test set |
Data sourced from a study on quinazolinone derivatives as MMP-13 inhibitors. nih.gov
Topomer CoMFA
Topomer CoMFA is a 3D-QSAR method that combines the strengths of Topomer technology and the CoMFA formalism. It offers a rapid and alignment-free approach to generating predictive 3D-QSAR models. This method involves breaking down molecules into smaller fragments and generating a "topomer" for each, which represents the 3D shape of the fragment. These topomers are then used to build a CoMFA model.
The Topomer CoMFA analysis provides a different perspective on the structure-activity relationship and can be particularly useful for virtual screening and the design of new compounds due to its speed and lack of a need for manual alignment of molecules.
Table 2: Statistical Parameters of the Topomer CoMFA Model
| Parameter | Value |
|---|---|
| q² | 0.592 |
| r² | 0.714 |
| ONC | 2 |
Data from a study on quinazolinone derivatives. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design and discovery, MD simulations provide detailed insights into the conformational changes of a ligand and its target protein, as well as the stability of their complex.
For the quinazolinone series of MMP-13 inhibitors, MD simulations were performed to analyze the dynamic behavior of the ligand-protein complexes. nih.gov These simulations were conducted using the Amber 14.0 package, with the general AMBER force field (GAFF) applied to the inhibitors and the ff99SB force field for the protein. nih.gov The complexes were solvated in a truncated octahedron box of TIP3P water molecules and neutralized with counterions. nih.gov The simulation protocol involved minimization, heating, density equilibration, and a production run. nih.gov
MD simulations allow for the observation of the conformational dynamics of the ligand within the binding site of the protein. In the study of quinazolinone derivatives, a 10-nanosecond MD simulation was performed. nih.gov The analysis of the trajectory of the simulation can reveal how the ligand adapts its conformation to best fit the active site and which interactions are maintained over time. For instance, it was observed that certain potent compounds maintained a U-shaped conformation within the active pocket of MMP-13. nih.gov This specific conformation was found to be crucial for maintaining key interactions with the protein. In contrast, less active compounds were observed to shift within the active site, leading to the loss of important electrostatic interactions. nih.gov
The stability of the ligand-protein complex is a critical factor for a drug's efficacy. MD simulations provide a means to assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand is stably bound.
The dynamic interactions between the ligand and the protein, particularly hydrogen bonds, can also be tracked throughout the simulation. In the case of the quinazolinone derivatives, the MD simulations revealed that the most potent compounds formed stable hydrogen bonds with key amino acid residues in the MMP-13 active site, such as Ser250 and Gly248. nih.gov For example, the fluorine group at the R2 position of some derivatives was shown to form a hydrogen bond with the backbone amide nitrogen of Met253. nih.gov The persistence of these hydrogen bonds and other interactions, like electrostatic interactions with residues such as Lys140, throughout the simulation is a strong indicator of high binding affinity and stability. nih.gov
Future Perspectives and Research Directions
Development of Next-Generation Analogues with Enhanced Target Selectivity and Potency
The core strategy for advancing 6-fluoro-2-methyl-1H-quinazolin-4-one research involves the synthesis and evaluation of next-generation analogues. Structure-activity relationship (SAR) studies have indicated that substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring are crucial for modulating pharmacological activity. bohrium.com Future research will focus on creating diverse libraries of derivatives by introducing various substituents at these key positions.
For instance, the presence of a halogen at the 6-position has been shown to enhance anticonvulsant activity in related fluorinated quinazolinones. who.int Further exploration could involve synthesizing analogues of this compound with different heterocyclic moieties at the 3-position, a strategy that has previously been suggested to increase biological activity. bohrium.com The goal is to develop compounds with superior potency against specific biological targets while minimizing off-target effects. A 2015 study that developed fluorinated quinazolinone-sulphonamide hybrids demonstrated that such modifications can yield compounds with significant cytotoxic activity against cancer cells while maintaining a safe profile in non-cancerous cells. nih.gov
Future work will likely involve the systematic modification of the 2-methyl group and the N1-proton to fine-tune the molecule's interaction with target proteins, guided by the need for enhanced selectivity and efficacy.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications for Fluorinated Quinazolinones
The quinazolinone nucleus is associated with a remarkable spectrum of pharmacological effects, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antituberculosis activities. nih.govresearchgate.net This inherent versatility suggests that this compound and its derivatives may act on a variety of biological targets, many of which may still be undiscovered.
Research has demonstrated the potential of fluorinated quinazolinones as anticonvulsant agents. who.int A 2014 study investigated a series of these compounds, finding several to be significantly active against maximal electroshock (MES)-induced seizures in mice. nih.govwho.int Similarly, the anticancer potential of this class is a major area of interest. Derivatives have been tested against various cancer cell lines, including breast cancer, hepatocellular carcinoma, and lung cancer, with some showing promising cytotoxic activity. nih.govresearchgate.net
Future exploration will focus on:
Deconvoluting Mechanisms: Identifying the specific enzymes or receptors responsible for the observed biological effects. For example, some quinazolinone derivatives are being investigated as potential AKT inhibitors for cancer therapy. nih.gov
Screening Against New Targets: Testing libraries of fluorinated quinazolinones against a broader range of biological targets, including those involved in neurodegenerative diseases, viral infections, and metabolic disorders. The lipophilicity of quinazolinones facilitates penetration of the blood-brain barrier, making them suitable candidates for targeting central nervous system diseases. bohrium.comresearchgate.net
Repurposing: Investigating known fluorinated quinazolinones for new therapeutic uses based on a deeper understanding of their polypharmacology.
Below is a table summarizing the investigated therapeutic potential of various fluorinated quinazolinone derivatives.
| Derivative Class | Therapeutic Area | Finding |
| Fluorinated Quinazolinones | Anticonvulsant | Four out of eight tested compounds showed significant activity against MES-induced seizures. nih.gov |
| Fluorinated Quinazolinone-Sulphonamide Hybrids | Anticancer | All eight novel derivatives showed significant activity against cancerous cells with a safe profile on non-cancerous cells. nih.gov |
| 2,3,6-Trisubstituted-4(3H)-quinazolinones | Anticancer | Demonstrated in vitro activity against breast cancer, hepatocellular carcinoma, cervical cancer, and promyelocytic leukemia cell lines. nih.gov |
Design and Implementation of Advanced Sustainable Synthetic Methodologies
The progression of this compound from a laboratory curiosity to a potential therapeutic agent necessitates the development of efficient, cost-effective, and environmentally benign synthetic methods. Traditional synthetic routes often require harsh conditions, expensive catalysts, or generate significant waste.
Recent advances in green chemistry are being applied to the synthesis of quinazolinones. researchgate.net Future research will prioritize the implementation of:
Metal-Free Synthesis: Developing synthetic protocols that avoid the use of heavy or precious metal catalysts, reducing both cost and environmental impact. researchgate.net
Catalyst-Free Reactions: Exploring reactions that can proceed efficiently without any catalyst, for instance, by using water as a solvent or leveraging microwave assistance. researchgate.netresearchgate.net A recent method has been reported for the direct synthesis of fluorinated quinazolinones using fluorinated acids without the need for metals or other additives. researchgate.net
Asymmetric Synthesis: For analogues that are chiral, developing highly enantioselective synthetic routes is crucial, as different enantiomers can have vastly different biological activities and toxicities. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral amines and related structures, and similar principles are being applied to the synthesis of chiral dihydroquinazolinones. acs.orgnih.gov
These advanced methodologies will be essential for the scalable and sustainable production of lead candidates for further development.
Integration of Multiscale Computational and Experimental Approaches for Rational Drug Design and Optimization
Modern drug discovery relies heavily on the synergy between computational modeling and experimental validation. For a scaffold as promising as this compound, in silico methods are invaluable for accelerating the design-make-test-analyze cycle.
Future research will increasingly integrate:
Molecular Docking and Virtual Screening: Using computer models of target proteins to predict how different quinazolinone analogues will bind. This allows researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis, as has been done to identify novel anti-tuberculosis agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of the quinazolinone derivatives with their biological activity. This helps in understanding which molecular properties are key for potency and selectivity.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to provide deeper insights into the stability of the interaction and the mechanism of action.
ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues early in the discovery process, helping to reduce late-stage failures.
These computational approaches, when used in concert with experimental synthesis and biological evaluation, facilitate a more rational, hypothesis-driven approach to drug optimization, saving time and resources. researchgate.net
Identification and Addressing of Key Research Gaps and Challenges in this compound Research
Despite the significant potential, several challenges and knowledge gaps remain in the research of this compound and its derivatives. Addressing these will be critical for translating preclinical findings into clinical applications.
Key research gaps and challenges include:
Target Identification: For many of the observed biological activities, the specific molecular target remains unknown. A primary challenge is to definitively identify the protein(s) with which these compounds interact to elicit their effects.
Overcoming Drug Resistance: In therapeutic areas like oncology, the development of resistance is a major hurdle. Future research must anticipate and address potential resistance mechanisms associated with quinazolinone-based agents.
Toxicity and Safety Profile: While some derivatives have shown a good safety profile in vitro, comprehensive toxicological studies are necessary. nih.govresearchgate.net A key challenge is to uncouple the desired therapeutic effect from any potential neurotoxicity or other side effects. who.int
Scalable and Stereoselective Synthesis: Developing robust and scalable synthetic routes, particularly for chiral analogues, remains a significant chemical challenge that must be overcome for commercial viability. acs.org
Future efforts will need to be multidisciplinary, combining synthetic chemistry, pharmacology, computational biology, and toxicology to systematically address these challenges and fully exploit the therapeutic promise of the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 6-fluoro-2-methyl-1H-quinazolin-4-one, and what are their comparative efficiencies?
The synthesis of fluorinated quinazolinones often involves cyclization reactions using trifluoroacetic acid (TFA) as a fluorinating agent or POCl₃ for chlorination steps. For example, 4-chloro-2-(trifluoromethyl)quinazoline (a structurally similar compound) was synthesized via chlorination with POCl₃ and DMF, yielding 88% efficiency . Alternative routes may employ nucleophilic substitution or reductive amination. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to improve yields.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and fluorine coupling patterns.
- FTIR : For detecting carbonyl (C=O) and C-F stretches (~1100–1250 cm⁻¹).
- X-ray crystallography : Using programs like SHELXL for precise structural determination .
- HPLC-MS : To assess purity and molecular weight (e.g., C₁₀H₈FN₂O has a theoretical mass of 192.06 g/mol) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store waste separately and dispose via certified hazardous waste services.
- Follow protocols for fluorinated compounds, which may release toxic HF under extreme conditions .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or pharmacological properties of this compound?
- Molecular docking : To simulate interactions with biological targets (e.g., enzymes or receptors). Studies on analogous anti-inflammatory quinazolinones used docking to identify binding affinities .
- DFT calculations : Analyze electronic effects of the 6-fluoro substituent on aromatic ring electron density and nucleophilic attack susceptibility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Replication under standardized conditions : Control variables like solvent, pH, and cell lines.
- Triangulation : Combine multiple assays (e.g., antimicrobial + cytotoxicity testing).
- Purity validation : Use HPLC or NMR to confirm compound integrity, as impurities (e.g., <95% purity) may skew results .
Q. How can the crystalline structure of this compound be determined using X-ray diffraction?
- Data collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
- Refinement : Apply SHELXL for small-molecule refinement. Challenges include twinning or disorder in the fluorine-substituted ring, which require iterative refinement cycles .
Q. What are the implications of introducing fluorine at the 6-position on the quinazolinone core?
- Electronic effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing electrophilic substitution resistance.
- Bioactivity : Fluorine can improve metabolic stability and binding affinity, as seen in fluoroquinolone antibiotics and Fluquinconazole (a triazole-containing quinazolinone) .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Substituent variation : Test analogs with methyl, chloro, or trifluoromethyl groups at position 2.
- Bioisosteric replacement : Replace the 4-one carbonyl with a thione (C=S) to modulate solubility and target engagement .
Q. What are the best practices for validating purity using chromatographic methods?
Q. How does solvent choice impact the compound’s stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
